4-Chloro-6-cyclopropylpyridine-3-carbonitrile
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Overview
Description
4-Chloro-6-cyclopropylpyridine-3-carbonitrile is an organic compound with the molecular formula C9H7ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group at the 4th position, a cyclopropyl group at the 6th position, and a carbonitrile group at the 3rd position on the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyclopropylpyridine-3-carbonitrile typically involves the chlorination of 6-cyclopropylpyridine-3-carbonitrile. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-cyclopropylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and bases (sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, catalytic hydrogenation), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of primary amines.
Scientific Research Applications
4-Chloro-6-cyclopropylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-cyclopropylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-cyclopropylpyridine-3-carbonitrile
- 3-Chloro-6-cyclopropylpyridine-3-carbonitrile
- 4-Chloro-5-cyclopropylpyridine-3-carbonitrile
Comparison
4-Chloro-6-cyclopropylpyridine-3-carbonitrile is unique due to the specific positioning of the chloro, cyclopropyl, and carbonitrile groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties compared to its isomers. For example, the position of the chloro group can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C9H7ClN2 |
---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
4-chloro-6-cyclopropylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-9(6-1-2-6)12-5-7(8)4-11/h3,5-6H,1-2H2 |
InChI Key |
SYUWXQGPGBARHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(C(=C2)Cl)C#N |
Origin of Product |
United States |
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